5-(3,5-Dichlorophenyl)picolinic acid CAS number
5-(3,5-Dichlorophenyl)picolinic acid CAS number
An In-Depth Technical Guide to 5-(3,5-Dichlorophenyl)picolinic Acid
Executive Summary
This guide provides a comprehensive technical overview of 5-(3,5-Dichlorophenyl)picolinic acid (CAS Number: 1261980-57-7), a heterocyclic organic compound of significant interest in agrochemical and pharmaceutical research. Structurally, it integrates a picolinic acid core with a 3,5-dichlorophenyl substituent, a combination that imparts notable biological activity. The primary application explored to date is its function as a synthetic auxin, positioning it as a potent herbicidal agent with selectivity for certain crops.[1] This document details the compound's physicochemical properties, outlines a robust synthesis protocol, elucidates its mechanism of action, and explores its current and future applications for researchers, scientists, and professionals in drug development.
Core Compound Identification and Properties
A precise understanding of a compound's fundamental properties is the bedrock of all subsequent research and development. The key identifiers and physicochemical characteristics of 5-(3,5-Dichlorophenyl)picolinic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1261980-57-7 | [1] |
| IUPAC Name | 5-(3,5-dichlorophenyl)pyridine-2-carboxylic acid | [1] |
| Molecular Formula | C₁₂H₇Cl₂NO₂ | [1] |
| Molecular Weight | 268.09 g/mol | [1] |
| Canonical SMILES | C1=CC(=NC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | [1] |
| Physical Form | Solid, predicted to be crystalline powder or needles. | Inferred from Picolinic Acid[2] |
| Melting Point | Expected to be higher than parent picolinic acid (136-142°C). | Inferred from structural analogs[1] |
| Solubility | No specific data available. Predicted to have low solubility in water and higher solubility in organic solvents like ethanol and DMSO. | Inferred from Picolinic Acid[2] |
Synthesis Pathway and Experimental Protocol
The synthesis of 5-(3,5-Dichlorophenyl)picolinic acid is a significant undertaking in heterocyclic chemistry.[1] A common and effective method involves a condensation reaction.[1]
Synthesis Workflow Diagram
The logical flow from starting materials to the purified final product is depicted below. This workflow ensures clarity and reproducibility in a laboratory setting.
Caption: General workflow for the synthesis of 5-(3,5-Dichlorophenyl)picolinic acid.
Detailed Synthesis Protocol
This protocol is designed as a self-validating system. Each step includes an explanation of its causal role, ensuring the researcher understands the "why" behind the procedure, which is critical for troubleshooting and optimization.
Objective: To synthesize 5-(3,5-Dichlorophenyl)picolinic acid via a catalyzed condensation reaction.
Materials:
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3,5-Dichlorobenzaldehyde
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2-Picolinic Acid
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Concentrated Sulfuric Acid (H₂SO₄)
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Anhydrous solvent (e.g., Toluene or Xylene)
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Sodium Bicarbonate (NaHCO₃) solution (saturated)
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Hydrochloric Acid (HCl) (1M)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Solvents for recrystallization or chromatography (e.g., Ethanol, Hexane/Ethyl Acetate)
Procedure:
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Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a Dean-Stark trap (if using toluene/xylene), add 3,5-Dichlorobenzaldehyde (1 equivalent) and 2-Picolinic Acid (1.1 equivalents).
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Expertise & Experience: Using a slight excess of picolinic acid helps to drive the reaction to completion, ensuring the more complex benzaldehyde is fully consumed. The Dean-Stark trap is essential for removing water generated during the condensation, which prevents the reverse reaction and improves yield.
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Solvent and Catalyst Addition: Add the anhydrous solvent (e.g., Toluene) to the flask to create a stirrable slurry. Slowly and carefully, add a catalytic amount of concentrated sulfuric acid (approx. 0.1 equivalents) to the mixture.
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Trustworthiness: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the picolinic acid derivative in the subsequent steps of the Hammick reaction mechanism.[3]
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Reaction Execution: Heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
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Authoritative Grounding: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction. Continuous monitoring via TLC is a standard protocol for tracking reaction kinetics and determining the optimal endpoint.
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Work-up and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the sulfuric acid catalyst.
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Expertise & Experience: This neutralization is critical. Failure to fully neutralize the acid will interfere with the subsequent extraction and purification steps.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Combine the organic layers.
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Trustworthiness: The product is expected to be more soluble in the organic phase. Multiple extractions ensure maximum recovery of the product from the aqueous layer.
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Purification - Acidification & Precipitation: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent. The crude product can often be purified by acid-base chemistry. The carboxylate salt can be extracted into a basic aqueous phase, which is then washed with an organic solvent to remove non-acidic impurities. The aqueous phase is then acidified (e.g., with 1M HCl) to precipitate the pure picolinic acid product, which is collected by filtration.
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Final Purification & Validation: For higher purity, the solid product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography. The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
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Authoritative Grounding: These analytical methods provide definitive structural confirmation and a quantitative measure of purity, which are essential for any subsequent biological or chemical studies.
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Mechanism of Action and Biological Activity
The biological effects of 5-(3,5-Dichlorophenyl)picolinic acid are primarily attributed to its role as a synthetic auxin, a class of compounds that mimic the natural plant hormone indole-3-acetic acid (IAA).[1]
Herbicidal Activity: An Auxin Mimic
Studies on picolinic acid derivatives reveal they function as potent herbicides.[4] The mechanism involves hijacking the plant's natural growth regulation machinery.
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Receptor Binding: The compound mimics the structure of natural auxin, allowing it to bind to auxin co-receptor complexes, particularly those involving TIR1/AFB F-box proteins like AFB5.[4]
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Signal Transduction: This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins.
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Proteasomal Degradation: The stabilized complex targets the Aux/IAA repressors for ubiquitination and subsequent degradation by the 26S proteasome.
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Gene Expression: The degradation of these repressors liberates Auxin Response Factors (ARFs), which then activate the expression of auxin-responsive genes.
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Uncontrolled Growth: This leads to a massive and uncontrolled activation of growth-related pathways, causing epinasty, tissue swelling, and ultimately, plant death. This herbicidal effect is often selective, proving effective against specific weed species while being safe for crops like corn and wheat.[1]
Mechanism Diagram
Caption: Mechanism of action as a synthetic auxin herbicide.
Applications in Research and Development
The unique properties of 5-(3,5-Dichlorophenyl)picolinic acid open avenues in several scientific domains.
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Agrochemicals: The primary application is in the development of novel, selective herbicides.[1] Its specific mode of action can be leveraged to manage weed resistance to other herbicide classes.
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Pharmaceuticals: While less explored, related picolinic acid derivatives have shown potential antimicrobial and anti-inflammatory activities.[1] This suggests that 5-(3,5-Dichlorophenyl)picolinic acid could serve as a scaffold or lead compound in drug discovery programs.
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Plant Biology Research: As a stable synthetic auxin, it is a valuable chemical tool for researchers studying plant hormone signaling, growth, and development pathways.[1]
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Coordination Chemistry: Picolinic acids are well-known bidentate chelating ligands.[1] The electron-withdrawing nature of the dichlorophenyl group may enhance the compound's ability to form stable metal complexes, with potential applications in catalysis or materials science.[1]
References
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023, February 2). National Center for Biotechnology Information. Available at: [Link]
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picolinic acid. Chemister. Available at: [Link]
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Hammick reaction. Wikipedia. Available at: [Link]
Sources
- 1. Buy 5-(3,5-Dichlorophenyl)picolinic acid | 1261980-57-7 [smolecule.com]
- 2. picolinic acid [chemister.ru]
- 3. Hammick reaction - Wikipedia [en.wikipedia.org]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
